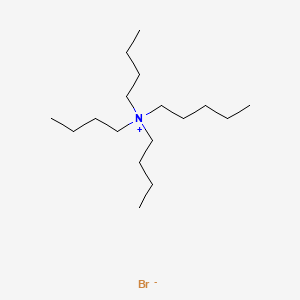

Tributylpentylammonium bromide

Descripción

Tributylpentylammonium bromide (CAS 37026-92-9) is a quaternary ammonium salt with the molecular formula C₁₇H₃₈BrN. It is primarily utilized as a chemical or reaction intermediate in industrial and research applications . Market analyses indicate its consumption spans over 200 countries, with historical data from 1997 to 2019 and projections extending to 2045. The compound is regulated under international chemical registries, including EC 253-314-7, and is included in databases updated monthly to reflect global trade and usage trends .

Propiedades

IUPAC Name |

tributyl(pentyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38N.BrH/c1-5-9-13-17-18(14-10-6-2,15-11-7-3)16-12-8-4;/h5-17H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHCESPLNOBUMO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[N+](CCCC)(CCCC)CCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958199 | |

| Record name | N,N,N-Tributylpentan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37026-92-9 | |

| Record name | 1-Pentanaminium, N,N,N-tributyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37026-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributylpentylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037026929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Tributylpentan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylpentylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tributylpentylammonium bromide can be synthesized through the alkylation of tributylamine with 1-bromopentane. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The process involves refluxing the reactants in a suitable solvent, such as acetonitrile, for a sufficient period to ensure complete reaction. The resulting solution is then cooled, and the product is isolated by adding water and extracting the desired compound .

Industrial Production Methods

In industrial settings, the production of tributylpentylammonium bromide follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Tributylpentylammonium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can act as a phase-transfer catalyst in oxidation and reduction reactions, facilitating the transfer of reactants between phases

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used in oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used in reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, substitution reactions can yield a variety of organic compounds, while oxidation and reduction reactions can produce alcohols, ketones, and other functional groups.

Aplicaciones Científicas De Investigación

Tributylpentylammonium bromide has a wide range of applications in scientific research:

Biology: It is employed in the synthesis of bioactive compounds and in studies involving cell membrane interactions.

Medicine: It is used in the development of pharmaceutical formulations, particularly in enhancing the solubility and bioavailability of drugs.

Mecanismo De Acción

The mechanism of action of tributylpentylammonium bromide involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and efficiency. The compound interacts with molecular targets such as nucleophiles and electrophiles, enabling them to react more readily by bringing them into close proximity in the same phase .

Comparación Con Compuestos Similares

Quaternary ammonium bromides share structural similarities but exhibit distinct properties and applications. Below is a detailed comparison of Tributylpentylammonium bromide with analogous compounds:

Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| Tributylpentylammonium bromide | C₁₇H₃₈BrN | 336.36 | 37026-92-9 | One pentyl and three butyl chains attached to N⁺ |

| Cetyltrimethylammonium bromide (CTAB) | C₁₉H₄₂BrN | 364.46 | 57-09-0 | One cetyl (C₁₆) and three methyl groups on N⁺ |

| Tetrabutylammonium bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 1643-19-2 | Four butyl chains attached to N⁺ |

| Tetrabutylammonium tribromide | C₁₆H₃₆Br₃N | 482.18 | 38932-80-8 | Three bromine atoms linked to N⁺ |

| Benzyltrimethylammonium bromide | C₁₀H₁₆BrN | 230.15 | 25316-59-0 | Benzyl and three methyl groups on N⁺ |

Key Observations :

- Chain Length and Branching : Tributylpentylammonium bromide has a mixed alkyl chain structure (three butyl, one pentyl), offering intermediate hydrophobicity compared to CTAB (long cetyl chain) and TBAB (shorter, symmetric butyl chains).

- Bromine Content: Tetrabutylammonium tribromide contains three bromine atoms, enhancing its reactivity in halogenation reactions compared to mono-bromide analogs .

Key Observations :

- Tributylpentylammonium bromide lacks the surfactant properties of CTAB or the catalytic versatility of TBAB, positioning it as a specialized intermediate.

- CTAB’s role in stabilizing nanoparticles and TBAB’s phase-transfer capabilities highlight functional diversity driven by alkyl chain length and symmetry .

Key Observations :

- CTAB’s acute aquatic toxicity contrasts with TBAB’s lower environmental risk, underscoring the impact of structural differences on safety profiles.

Market and Regulatory Landscape

Key Observations :

- TBAB’s pharmacopeial-grade availability (USP) supports its dominance in pharmaceutical manufacturing, whereas Tributylpentylammonium bromide remains confined to intermediate roles .

Actividad Biológica

Tributylpentylammonium bromide (TBPAB) is a quaternary ammonium compound that has garnered attention due to its unique biological properties and applications in various fields, including pharmaceuticals, agriculture, and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHBrN

- Molecular Weight : 332.42 g/mol

- CAS Number : 16739405

TBPAB is characterized by a long hydrophobic alkyl chain and a positively charged ammonium group, which contributes to its surfactant properties and biological activities.

Mechanisms of Biological Activity

TBPAB exhibits several biological activities primarily attributed to its surfactant properties:

- Cell Membrane Interaction : TBPAB can disrupt cell membranes due to its amphiphilic nature, leading to increased permeability. This property is significant in applications such as drug delivery systems where enhanced absorption is desired.

- Antimicrobial Effects : Studies have shown that quaternary ammonium compounds like TBPAB possess antimicrobial properties against a range of bacteria and fungi. The mechanism involves disruption of the microbial cell membrane, leading to cell lysis.

- Cytotoxicity : Research indicates that TBPAB can induce cytotoxic effects in various cell lines. The cytotoxicity is often measured using assays that assess cell viability, such as MTT or LDH release assays.

Cytotoxicity Studies

A detailed study examined the cytotoxic effects of TBPAB on human cancer cell lines. The results indicated:

- IC values for different cell lines ranged from 10 to 30 µM.

- The compound induced apoptotic pathways as evidenced by increased caspase activity and annexin V staining.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis via caspase activation |

| MCF-7 (Breast) | 20 | Membrane disruption |

| A549 (Lung) | 25 | Reactive oxygen species generation |

Antimicrobial Activity

TBPAB has been tested against various pathogens, showing promising results:

- E. coli : Minimum inhibitory concentration (MIC) was found to be 50 µg/mL.

- Staphylococcus aureus : MIC was determined at 25 µg/mL.

These findings suggest that TBPAB could be utilized as an effective antimicrobial agent in clinical settings.

Case Studies

- Case Study on Drug Delivery : A study investigated the use of TBPAB as a carrier for hydrophobic drugs. Results demonstrated enhanced solubility and bioavailability of the drug when formulated with TBPAB compared to conventional carriers.

- Agricultural Application : In agricultural research, TBPAB was evaluated for its potential as a pesticide adjuvant. The results indicated improved efficacy of pesticide formulations when combined with TBPAB due to better penetration into plant tissues.

Safety and Toxicology

Despite its beneficial properties, safety assessments are crucial. Toxicological studies have indicated:

- Low acute toxicity in animal models.

- Potential irritant effects on skin and eyes; therefore, proper handling protocols are recommended.

Q & A

Q. What strategies mitigate batch-to-batch variability in the compound’s electrochemical properties for energy storage applications?

- Methodological Answer : Implement quality-by-design (QbD) protocols:

- DoE : Use a 3² factorial design to optimize synthesis temperature (60–80°C) and stirring rate (300–500 rpm).

- In Situ Raman Spectroscopy : Monitor crystallization kinetics to control particle size (target: 50–100 nm).

- Accelerated Aging Tests : Correlate ionic conductivity (σ ~0.1 S/cm) with impurity thresholds (e.g., <0.5% tributylamine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.